2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Crystal Engineering Solid-State Chemistry Tautomerism

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS 3977-23-9, MW 139.16 g/mol) is a 2-aminopyrimidin-4-one derivative distinguished by methyl substituents at positions 5 and 6 on the heterocyclic ring. It is recognized as the desamino metabolite (ADHP) of the carbamate insecticide pirimicarb and serves as an analytical biomarker for occupational or environmental exposure monitoring.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 3977-23-9
Cat. No. B184719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
CAS3977-23-9
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(NC(=NC1=O)N)C
InChIInChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10)
InChIKeyAPWRLAZEMYLHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS 3977-23-9): Physicochemical Identity and Scientific Procurement Context


2-Amino-5,6-dimethyl-1H-pyrimidin-4-one (CAS 3977-23-9, MW 139.16 g/mol) is a 2-aminopyrimidin-4-one derivative distinguished by methyl substituents at positions 5 and 6 on the heterocyclic ring [1]. It is recognized as the desamino metabolite (ADHP) of the carbamate insecticide pirimicarb and serves as an analytical biomarker for occupational or environmental exposure monitoring [2]. The compound exists in multiple tautomeric forms, with the 1H-keto tautomer being the predominant solid-state species [3], a property that directly influences its crystallinity, solubility, and HPLC retention behavior.

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: Why In-Class Pyrimidinones Cannot Be Interchanged Without Quantitative Verification


Casual substitution of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one with other 2-aminopyrimidin-4-ones or dimethylamino analogs is scientifically unwarranted. The compound differs from its closest structural relatives—2-amino-4,6-dimethylpyrimidine (lacks the 4-oxo group), 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS 40778-16-3, MW 167.21 g/mol), and 2-amino-6-methylpyrimidin-4-one—in hydrogen-bonding capacity, tautomeric equilibrium, steric environment, and metabolic origin [1]. These differences translate into measurable divergence in melting point (333–337 °C vs. lower-melting analogs), chromatographic retention, and biological recognition, making generic interchange unacceptable for validated analytical methods, biomarker studies, or medicinal chemistry campaigns .

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: Quantified Differentiation Evidence Against Closest Analogs


Tautomeric Polymorphism: Unique 1:1 Co-Crystal Form Induced by Uric Acid Templating

Recrystallization of the target compound from pure aqueous solution yields exclusively the triclinic 1H-keto tautomer (Form I). When uric acid is present as a co-solute, a monoclinic Form II is obtained that contains a 1:1 ratio of 1H-keto and 3H-keto tautomers in the same crystal lattice [1]. This uric-acid-triggered tautomeric co-crystallization has not been reported for any other 2-aminopyrimidin-4-one analog, including 2-amino-6-methylpyrimidin-4-one or 2-amino-5-methylpyrimidin-4-one, which crystallize only as single tautomers under comparable conditions [2].

Crystal Engineering Solid-State Chemistry Tautomerism

Metabolite-Specific Identity: Discriminatory Quantification Against Co-Eluting Pirimicarb Metabolites in Human Biomonitoring

In human urinary biomonitoring of pirimicarb exposure, the target compound (ADHP, 2-amino-5,6-dimethyl-4-hydroxypyrimidine) must be chromatographically resolved from the co-metabolites DDHP (2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine) and MDHP (2-methylamino-5,6-dimethyl-4-hydroxypyrimidine). The validated GC-MS method achieves baseline separation with distinct retention times and ion ratios [1]. The target compound's absence of N-methyl substituents results in a lower molecular weight (139.16 vs. 167.21 for DDHP) and different fragmentation pattern, enabling unambiguous quantification in the presence of the dimethylamino and methylamino analogs [1][2].

Biomarker Analysis Toxicokinetics Occupational Exposure

Melting Point Distinction: 333–337 °C vs. Lower-Melting 2-Aminopyrimidinone Analogs as a Purity and Identity Proxy

The target compound exhibits a melting point of 333–337 °C (lit.) . This is substantially higher than the melting point of 2-amino-4,6-dimethylpyrimidine (which lacks the 4-oxo group; mp ~182–185 °C) [1] and distinct from 2-amino-6-methylpyrimidin-4-one (mp ~300–304 °C) . The elevated melting point reflects the strong intermolecular hydrogen-bonding network between the 2-amino donor and 4-keto acceptor, a feature attenuated or absent in analogs lacking the 5,6-dimethyl-4-oxo substitution pattern .

Quality Control Identity Testing Thermal Analysis

Differentiation from 2-(Dimethylamino) Analog by Molecular Weight, LogP, and Hydrogen-Bond Donor Count

The target compound (primary amine at position 2) differs from its dimethylamino analog (CAS 40778-16-3) in three key physicochemical descriptors: molecular weight (139.16 vs. 167.21 g/mol), hydrogen-bond donor count (2 vs. 0), and calculated LogP (0.07 vs. ~0.9 for the dimethylamino analog) [1]. These differences are non-trivial for drug discovery: the additional H-bond donor capacity of the target compound alters aqueous solubility, permeability, and target-binding pharmacophore compatibility relative to the N,N-dimethyl analog .

Physicochemical Profiling ADME Prediction Compound Library Design

Distinct Hydrogen-Bonding Motif in Crystal Engineering: 1D vs. 3D Networks Controlled by Tautomeric State

X-ray crystallographic analysis reveals that Form I (1H-keto alone) exhibits a one-dimensional hydrogen-bonding motif, while Form II (1:1 1H-keto:3H-keto) displays a three-dimensional hydrogen-bonding network [1]. This stands in contrast to 2-amino-6-methylpyrimidin-4-one, which forms only 1D hydrogen-bonded chains regardless of crystallization conditions [2]. The dimensionality switch is a direct consequence of the additional methyl group at position 5 on the target compound, which alters the spatial presentation of the hydrogen-bond donor/acceptor array.

Supramolecular Chemistry Cocrystal Design Hydrogen-Bond Topology

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one: Evidence-Based Application Scenarios for Scientific Procurement


Certified Reference Standard for Occupational and Environmental Pirimicarb Biomonitoring

The compound is the primary urinary metabolite ADHP used to quantify human exposure to the carbamate insecticide pirimicarb. Validated GC-MS methods require analytically pure 2-amino-5,6-dimethyl-1H-pyrimidin-4-one as a calibration standard to quantify ADHP levels in urine samples from agricultural workers [1]. The compound must be specifically procured rather than substituted with DDHP or MDHP, as each metabolite has distinct molecular ions (m/z 139 vs. 167 vs. 153) and separate calibration curves [1][2].

Uric Acid-Responsive Cocrystal Template for Gout-Related Supramolecular Studies

The unique ability of this compound to form a 1:1 mixed-tautomer cocrystal (Form II) exclusively in the presence of uric acid [1] makes it a selective solid-state sensor for uric acid recognition. Researchers investigating uric acid crystallization in gout can use the target compound's tautomeric switching as a readout, a property not available with 2-amino-6-methylpyrimidin-4-one or other single-tautomer analogs [2].

Hydrogen-Bond Tecton with Tunable Network Dimensionality (1D to 3D)

The compound offers two crystalline forms—1D chains (Form I) and 3D networks (Form II)—enabling crystal engineers to select the desired hydrogen-bond topology by controlling the crystallization medium [1]. This dimensionality tunability is directly linked to the 5,6-dimethyl substitution pattern and is absent in des-methyl analogs, making this compound the preferred building block for pharmaceutical cocrystal screens where dissolution rate modulation is sought [1][2].

Low-LogP, High-HBD Fragment for Medicinal Chemistry Lead Optimization

With a calculated LogP of 0.07 and two hydrogen-bond donors (vs. LogP ~0.9 and zero HBD for its N,N-dimethylamino analog) [1][2], this compound is a superior fragment starting point for programs requiring high aqueous solubility and low CNS penetration. Medicinal chemistry teams synthesizing kinase inhibitors or nucleobase mimetics can leverage the compound's physicochemical profile to reduce LogP and increase polar surface area relative to dimethylamino-substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.